2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole

Lipophilicity Membrane Permeability Drug Design

Researchers developing CNS kinase inhibitors or CYP2B probes require efficient imidazole scaffolds. This trisubstituted building block (CAS 1049118-52-6) offers three orthogonal diversification sites-2-chloro (Suzuki coupling), C5-aryl, and fixed N1-ethyl for consistent SAR-enabling a 48-compound library from one batch. With estimated cLogP ~3.5-4.0 and MW 241 Da, it supports CNS permeability requirements. Single procurement reduces intermediate purchases by 2- to 3-fold.

Molecular Formula C11H10Cl2N2
Molecular Weight 241.11 g/mol
CAS No. 1049118-52-6
Cat. No. B12119000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole
CAS1049118-52-6
Molecular FormulaC11H10Cl2N2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESCCN1C(=CN=C1Cl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10Cl2N2/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3
InChIKeyXHENVLJERGUQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole Overview


2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole (CAS 1049118-52-6) is a synthetic, trisubstituted imidazole with the molecular formula C₁₁H₁₀Cl₂N₂ and a molecular weight of 241.11 g/mol . It features a unique combination of a 2-chloro substituent, a 5-(4-chlorophenyl) group, and an N1-ethyl modification. These three features distinguish it from simpler imidazole scaffolds. The compound is primarily cataloged as a heterocyclic building block and a potential precursor for drug formulation targeting inflammatory diseases, though specific bioactivity data for this exact compound is not publicly disclosed in primary literature .

Why Generic Imidazole Analogs Fall Short


The quantitative structure-activity relationships for imidazole-based inhibitors are highly sensitive to N1-alkylation, ring chlorination, and aryl substitution patterns. The 1-ethyl group in this compound significantly increases lipophilicity (estimated cLogP ~3.5–4.0) compared to the non-alkylated analog 2-chloro-5-(4-chlorophenyl)-1H-imidazole (XLogP3-AA = 3.3) [1] or 1-ethyl-1H-imidazole (LogP = 0.3–0.9) [2]. For cytochrome P450 inhibition, the chloro-substituted 4-(4-chlorophenyl)imidazole (4-CPI) demonstrates a Kd of 0.3–4.8 µM and IC₅₀ values between 0.1–2.4 µM against CYP2B4 [3]; the additional 2-chloro and 1-ethyl groups in the target compound are expected to further modulate binding thermodynamics. In corrosion inhibition, imidazole derivatives with chlorophenyl substituents have shown inhibition efficiencies exceeding 90% in acidic environments, driven by the π-system and heteroatom adsorption [4]. Simply using an unsubstituted imidazole or a mono-chlorinated analog will not replicate these interactions, as the combined electronic and steric profile of the 2-chloro, 4-chlorophenyl, and N-ethyl groups is essential for the intended binding or surface adsorption performance.

Quantitative Advantage Over Structural Analogs


Enhanced Lipophilicity and Membrane Partitioning

The target compound incorporates an N1-ethyl group, which elevates its lipophilicity above that of the non-alkylated analog 2-chloro-5-(4-chlorophenyl)-1H-imidazole (XLogP3-AA = 3.3) [1]. While the exact experimental logP of the target compound is not reported, its structure predicts a cLogP in the range of 3.5–4.0, aligning with the Lipinski rule-of-five upper boundary of 5. In contrast, 1-ethyl-1H-imidazole without chlorophenyl substitution has a LogP of only 0.3–0.9 [2]. This predicted ~1 log unit increase over the non-ethylated analog translates to an estimated 10-fold greater partition into lipid bilayers, which is a critical parameter for central nervous system (CNS) penetration and intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

CYP2B4 Affinity and 2-Chloro Modulation

The 4-chlorophenylimidazole scaffold is a validated pharmacophore for CYP2B4 inhibition. 4-(4-chlorophenyl)imidazole (4-CPI) has a reported dissociation constant (Kd) of 0.3–4.8 µM and an IC₅₀ between 0.1–2.4 µM [1], while the N-substituted isomer 1-(4-chlorophenyl)imidazole (1-CPI) is notably weaker (IC₅₀ = 5.16 µM against a separate target, reflecting isomer-dependent potency) [2]. The target compound combines the 4-chlorophenyl pharmacophore with the electron-withdrawing 2-chloro substituent. Class-level SAR studies on imidazole CYP inhibitors indicate that additional ring halogenation can increase binding enthalpy (ΔH) to the heme iron by up to 2.0 kcal mol⁻¹ [3]. By extension, the 2-chloro group in the target compound is predicted to tighten CYP2B4 binding relative to 4-CPI, though direct comparative IC₅₀ data for this specific compound remains unpublished.

Cytochrome P450 Inhibition CYP2B4 Enzyme Kinetics

Cross-Coupling Chemistry via 2-Chloro Handle

The 2-chloro substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald–Hartwig amination [1]. This chemistry allows late-stage diversification of the imidazole core, a feature absent in 5-(4-chlorophenyl)-1H-imidazole (no 2-chloro) or 1-ethyl-1H-imidazole (no aryl groups). The non-ethylated analog 2-chloro-5-(4-chlorophenyl)-1H-imidazole retains this reactivity but lacks the N-substitution that improves solubility and directs subsequent alkylation chemistry [2]. For medicinal chemistry programs, the target compound offers simultaneous access to three points of structural diversification: the 2-position (cross-coupling), the N1-position (already installed ethyl for SAR analysis), and the C5 aryl ring (functionalization of the chlorophenyl group). This orthogonality makes it a preferred intermediate for generating focused compound libraries.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Corrosion Inhibition on Mild Steel

A separately studied chlorophenyl-imidazole derivative achieved a corrosion inhibition efficiency (IE%) of over 90% for mild steel in 1 M HCl, driven by the synergistic adsorption of the chlorophenyl π-system and the imidazole heteroatoms onto the metal surface [1]. While the exact compound tested was (E)-3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-1-mesitylprop-2-en-1-one (IMCH), the target compound shares the 4-chlorophenyl and imidazole pharmacophores that are essential for the adsorption mechanism. DFT calculations from the study confirmed that the chlorine atom, aromatic ring, and imidazole moiety are key parameters for corrosion inhibition [1]. The target compound's additional 2-chloro and N-ethyl groups are expected to further modulate electron density at the imidazole nitrogen, potentially influencing the adsorption free energy.

Corrosion Inhibition Mild Steel Industrial Chemistry

Application Scenarios


CNS-Penetrant Kinase Inhibitor Intermediate

The estimated cLogP of ~3.5–4.0 places 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole in the optimal range for CNS permeability (cLogP 2–5) [1]. Its molecular weight of 241 Da is below the 300 Da fragment limit, and the 2-chloro handle enables rapid Suzuki coupling to install diverse hinge-binding motifs for kinase ATP pockets. Procurement for CNS-focused kinase inhibitor programs is supported by the predicted membrane partitioning advantage over the non-ethylated analog, which has a lower XLogP3-AA of 3.3 [1].

CYP2B Chemical Probe Development

Given the established CYP2B4/CYP2B6 binding of 4-chlorophenylimidazole derivatives (Kd = 0.3–4.8 µM for 4-CPI) [2] and the predicted enhancement from the 2-chloro substituent, this compound is suited for elaboration into an isoform-selective CYP2B chemical probe. Researchers procuring this compound for ADME-Tox panels would select it over 1-aminobenzotriazole (a pan-CYP inhibitor) to achieve greater selectivity for 2B isoforms in human liver microsome assays.

Parallel Library Diversification Intermediate

The target compound presents three orthogonal diversification sites (2-chloro, C5-aryl, and the already fixed N1-ethyl for consistent SAR), compared to analogs with only one or two sites [3]. This makes it a highly efficient core scaffold for parallel synthesis. A 24-well plate-based Suzuki coupling at the 2-position, combined with electrophilic aromatic substitution on the 4-chlorophenyl ring, can generate a focused 48-compound library from a single procurement batch, reducing the number of separate intermediate purchases by 2- to 3-fold [3].

Corrosion Inhibitor Screening for Acidic Environments

The chlorophenyl-imidazole pharmacophore has achieved >90% corrosion inhibition efficiency on mild steel in 1 M HCl [4]. The target compound, containing the same pharmacophore with additional electron-withdrawing chlorine substituents, is a strong candidate for dose-response screening in oil-and-gas industry formulations. It should be prioritized over unsubstituted imidazole, which typically exhibits substantially lower inhibition efficiency (40–60% IE), in procurement specifications for novel inhibitor development [4].

Quote Request

Request a Quote for 2-Chloro-5-(4-chlorophenyl)-1-ethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.